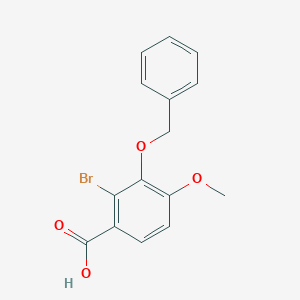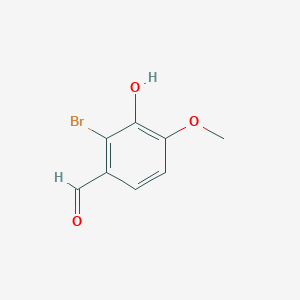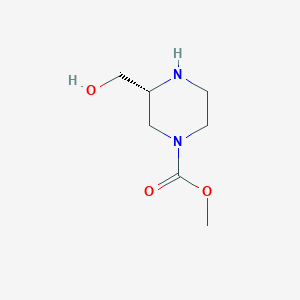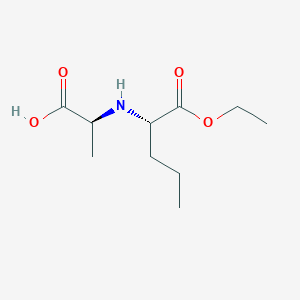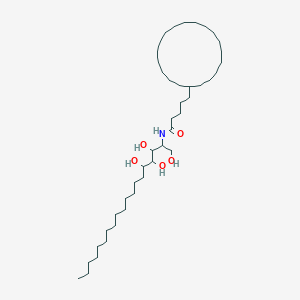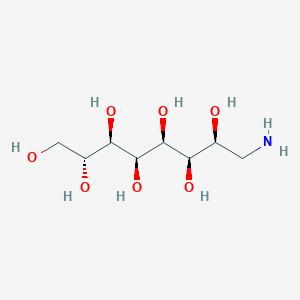
3-溴苯乙酸
描述
3-Bromophenylacetic acid is an organic compound with the molecular formula C8H7BrO2. It is a derivative of phenylacetic acid, where a bromine atom is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis and as a biochemical reagent.
科学研究应用
3-Bromophenylacetic acid is utilized in various scientific research fields due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals and agrochemicals.
Biology: It is employed as a biochemical reagent in studies involving enzyme inhibition and metabolic pathways.
Medicine: Research on 3-Bromophenylacetic acid includes its potential use in developing new therapeutic agents due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
未来方向
3-Bromophenylacetic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It was used in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction , indicating its potential use in organic synthesis.
作用机制
Target of Action
It is often used as a building block in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a brominated aromatic compound, it may participate in electrophilic aromatic substitution reactions, potentially modifying the function of target molecules .
Biochemical Pathways
Its role in the preparation of 3-bromophenylacetaldehyde by di-isobutyl aluminum hydride (DIBAL) reduction suggests potential involvement in aldehyde-related pathways .
Result of Action
Given its use in organic synthesis, the results of its action likely depend on the specific context and conditions of its use .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromophenylacetic acid can be synthesized through several methods. One common method involves the bromination of phenylacetic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction proceeds as follows: [ \text{C6H5CH2COOH} + \text{Br2} \rightarrow \text{BrC6H4CH2COOH} + \text{HBr} ]
Industrial Production Methods: In industrial settings, the production of 3-Bromophenylacetic acid may involve more efficient and scalable methods. One such method includes the use of bromine and a suitable solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: 3-Bromophenylacetic acid can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with potassium permanganate (KMnO4) can yield 3-bromobenzaldehyde.
Reduction: Reduction of 3-Bromophenylacetic acid can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form 3-bromophenylethanol.
Substitution: The bromine atom in 3-Bromophenylacetic acid can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reaction with sodium hydroxide (NaOH) can replace the bromine with a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed:
Oxidation: 3-Bromobenzaldehyde
Reduction: 3-Bromophenylethanol
Substitution: 3-Hydroxyphenylacetic acid
相似化合物的比较
Phenylacetic acid: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
4-Bromophenylacetic acid: Bromine is substituted at the fourth position, which can lead to different reactivity and applications.
2-Bromophenylacetic acid: Bromine is substituted at the second position, affecting its chemical properties and reactivity.
Uniqueness of 3-Bromophenylacetic Acid: The bromine substitution at the third position of the benzene ring in 3-Bromophenylacetic acid provides unique reactivity patterns, making it a valuable intermediate in organic synthesis. Its specific position allows for selective reactions that are not possible with other isomers.
属性
IUPAC Name |
2-(3-bromophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNNBXCGXUOREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075152 | |
| Record name | 3-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1878-67-7 | |
| Record name | 3-Bromophenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromophenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-bromophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.930 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromophenylacetic acid in the synthesis of the sialyl LewisX mimetic?
A1: 3-Bromophenylacetic acid serves as the foundational structure upon which the researchers build the sialyl LewisX mimetic. [] It undergoes a series of chemical transformations, ultimately leading to the desired 3-[2-(α-D-mannopyranosyloxy)phenyl]phenylacetic acid structure, which mimics sialyl LewisX. This mimetic is then conjugated with DTPA for potential use in medical imaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



